![molecular formula C13H12N2O2 B1612198 Methyl 3-(6-aminopyridin-3-yl)benzoate CAS No. 889950-25-8](/img/structure/B1612198.png)
Methyl 3-(6-aminopyridin-3-yl)benzoate
Overview
Description
“Methyl 3-(6-aminopyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 889950-25-8 . It has a molecular weight of 228.25 and its IUPAC name is methyl 3- (6-amino-3-pyridinyl)benzoate .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(7-10)11-5-6-12(14)15-8-11/h2-8H,1H3,(H2,14,15)
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 228.25 . More specific physical and chemical properties might be found in specialized chemical literature or databases.Scientific Research Applications
Adenosine Receptor Ligands with Antineuropathic Activity
- A study synthesized a series of amino-3,5-dicyanopyridines to investigate their potential as adenosine receptor ligands. Some derivatives showed mixed antagonistic activities and reduced oxaliplatin-induced neuropathic pain, suggesting their utility in neuropathic pain management (Betti et al., 2019).
Tubulin Polymerization Inhibitor for Anticancer Activity
- Another research identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate as a tubulin polymerization inhibitor with promising antiproliferative activity towards human cancer cells, highlighting its potential in cancer therapy (Minegishi et al., 2015).
Structural Chemistry and Physicochemical Properties
- Research on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids investigated their synthesis, structure, and physicochemical properties. These compounds are of interest for their potential effects on metal center photophysical properties and ligand conformation (Tzimopoulos et al., 2010).
Unnatural Amino Acid Derivatives and Photophysical Properties
- The modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine led to the creation of novel unnatural amino acids. Mononuclear heteroleptic ruthenium complexes synthesized from these amino acids showed significant photophysical properties, suggesting applications in material science and photochemistry (Ypsilantis et al., 2023).
High-Pressure Crystal Engineering
- The study on methyl 2-(carbazol-9-yl)benzoate, under high pressure, demonstrated a phase transition from a structure with eight molecules in the asymmetric unit to a Z′ = 2 structure, offering insights into crystal engineering and molecular packing under varying conditions (Johnstone et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 3-(6-aminopyridin-3-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-3-9(7-10)11-5-6-12(14)15-8-11/h2-8H,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPQWUQZQCLMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602417 | |
Record name | Methyl 3-(6-aminopyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
889950-25-8 | |
Record name | Methyl 3-(6-aminopyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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